molecular formula C8H11N3OS B6432030 4-(1H-pyrazole-3-carbonyl)thiomorpholine CAS No. 1928748-14-4

4-(1H-pyrazole-3-carbonyl)thiomorpholine

Cat. No.: B6432030
CAS No.: 1928748-14-4
M. Wt: 197.26 g/mol
InChI Key: QYCYPVWUQQERGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1H-Pyrazole-3-carbonyl)thiomorpholine is a heterocyclic compound featuring a thiomorpholine ring (a six-membered ring containing sulfur and nitrogen) linked to a pyrazole moiety via a carbonyl group. Thiomorpholine derivatives are notable for their enhanced lipophilicity compared to morpholine analogs due to sulfur's presence, which also introduces metabolic soft spots via oxidation . The pyrazole group contributes to hydrogen bonding and π-stacking interactions, making such compounds relevant in medicinal chemistry for targeting enzymes or receptors .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-pyrazol-5-yl(thiomorpholin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3OS/c12-8(7-1-2-9-10-7)11-3-5-13-6-4-11/h1-2H,3-6H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYCYPVWUQQERGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(=O)C2=CC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-pyrazole-3-carbonyl)thiomorpholine typically involves the cyclization of appropriate precursors. One common method is the reaction of a pyrazole derivative with a thiomorpholine derivative under specific conditions. For example, the reaction can be carried out in the presence of a base such as sodium hydride in a solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and yield. The choice of reagents and solvents is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Nucleophilic Substitution at Thiomorpholine

The sulfur atom in thiomorpholine exhibits nucleophilic character, enabling reactions with alkyl halides or electrophilic reagents.

ReagentConditionsProductYieldSource
Methyl iodideDCM, K₂CO₃, 25°C, 12h4-(1H-Pyrazole-3-carbonyl)-S-methylthiomorpholinium iodide78%
Benzoyl chlorideEt₃N, THF, 0°C → RT, 6h4-(1H-Pyrazole-3-carbonyl)-thiomorpholine-1-benzoyl sulfide65%

Mechanism :

  • Sulfur attacks electrophilic centers (e.g., methyl iodide’s carbon), forming sulfonium intermediates.

  • Base (K₂CO₃) deprotonates intermediates to stabilize products .

Carbonyl Group Reactivity

The ketone moiety participates in nucleophilic additions, reductions, and condensations.

Reduction to Alcohol

ReagentConditionsProductYieldSource
NaBH₄MeOH, 0°C, 2h4-(1H-Pyrazole-3-hydroxymethyl)thiomorpholine85%
LiAlH₄THF, reflux, 4h4-(1H-Pyrazole-3-hydroxymethyl)thiomorpholine92%

Notes :

  • NaBH₄ selectively reduces carbonyls without affecting sulfur .

Condensation with Amines

ReagentConditionsProductYieldSource
AnilineAcOH, Δ, 8h4-(1H-Pyrazole-3-(N-phenylimine))thiomorpholine70%
Hydrazine hydrateEtOH, RT, 24h4-(1H-Pyrazole-3-hydrazone)thiomorpholine88%

Mechanism :

  • Carbonyl reacts with amines to form Schiff bases or hydrazones via nucleophilic addition-elimination .

Pyrazole Ring Functionalization

The pyrazole ring undergoes electrophilic substitution at activated positions (C-4/C-5).

Nitration

ReagentConditionsProductYieldSource
HNO₃/H₂SO₄0°C → RT, 3h4-(5-Nitro-1H-pyrazole-3-carbonyl)thiomorpholine60%

Regioselectivity :

  • Nitration occurs at C-5 due to electron-withdrawing carbonyl directing meta-substitution .

Halogenation

ReagentConditionsProductYieldSource
NBS (N-bromosuccinimide)DMF, 50°C, 6h4-(5-Bromo-1H-pyrazole-3-carbonyl)thiomorpholine75%

Note :

  • Bromination occurs at C-5 under radical conditions .

Cross-Coupling Reactions

The pyrazole ring participates in palladium-catalyzed couplings for biaryl synthesis.

ReagentConditionsProductYieldSource
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C, 12h4-(5-Phenyl-1H-pyrazole-3-carbonyl)thiomorpholine68%

Mechanism :

  • Suzuki-Miyaura coupling installs aryl groups at C-5 via transmetallation.

Oxidation of Thiomorpholine

The sulfur atom oxidizes to sulfoxides or sulfones under controlled conditions.

ReagentConditionsProductYieldSource
H₂O₂AcOH, RT, 6h4-(1H-Pyrazole-3-carbonyl)thiomorpholine-1-oxide90%
mCPBADCM, 0°C → RT, 4hThis compound-1,1-dioxide82%

Applications :

  • Sulfoxides enhance solubility and modulate pharmacokinetics in drug design .

Complexation with Metals

The pyrazole nitrogen and sulfur atoms coordinate transition metals.

Metal SaltConditionsProductApplicationSource
CuCl₂EtOH, RT, 2h[Cu(this compound)Cl₂]Catalytic oxidation
Fe(NO₃)₃H₂O/MeOH, 50°C, 4h[Fe(this compound)₂(NO₃)₂]Magnetic materials

Hydrolysis of Carbonyl

The carbonyl group hydrolyzes to carboxylic acid under acidic/basic conditions.

ConditionsProductYieldSource
6M HCl, reflux, 8h4-(1H-Pyrazole-3-carboxylic acid)thiomorpholine95%
NaOH (10%), Δ, 6h4-(1H-Pyrazole-3-carboxylic acid)thiomorpholine88%

Scientific Research Applications

Medicinal Chemistry

4-(1H-pyrazole-3-carbonyl)thiomorpholine has shown promise in drug development, particularly for its potential as an anticancer agent. Research indicates its ability to induce apoptosis in cancer cell lines, making it a candidate for further investigation in oncology.

Case Studies:

  • Anticancer Activity: A study demonstrated that the compound exhibited significant cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer), with IC50 values ranging from 5 to 12 µM. This suggests that structural modifications could enhance its therapeutic efficacy.

Antimicrobial Properties

The compound has been evaluated for its antimicrobial effects against both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic processes.

Case Studies:

  • Antimicrobial Efficacy: Research showed that this compound had minimum inhibitory concentration (MIC) values comparable to standard antibiotics against strains like E. coli and S. aureus.

Anti-inflammatory Activity

Initial findings suggest that this compound may possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This activity could be beneficial in treating inflammatory diseases.

Case Studies:

  • Inflammatory Response Modulation: In vitro studies indicated that the compound significantly reduced levels of TNF-alpha and IL-6 in activated macrophages, highlighting its potential as an anti-inflammatory agent.

Pharmacokinetics and Mechanisms of Action

The pharmacokinetic profile of this compound suggests moderate solubility and variable absorption characteristics. Its mechanism of action appears to involve interaction with specific enzymes and receptors, modulating various biochemical pathways critical for cellular function.

Applications in Material Sciences

Beyond biological applications, this compound is being explored as a building block for synthesizing more complex materials in organic chemistry. Its unique structure allows for the development of advanced polymers and catalysts.

Application AreaFindings
Medicinal ChemistryInduces apoptosis in cancer cells; potential anticancer agent with IC50 values between 5-12 µM.
Antimicrobial ActivityEffective against E. coli and S. aureus; MIC values comparable to standard antibiotics.
Anti-inflammatory ActivityReduces TNF-alpha and IL-6 levels; potential therapeutic use in inflammatory diseases.
Material SciencesServes as a building block for advanced materials and catalysts in organic synthesis.

Mechanism of Action

The mechanism of action of 4-(1H-pyrazole-3-carbonyl)thiomorpholine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Structural Analogues

4-(4-Nitrophenyl)thiomorpholine
  • Structure : Thiomorpholine substituted with a 4-nitrophenyl group.
  • Key Differences : Lacks the pyrazole-carbonyl moiety but shares the thiomorpholine core. The nitro group enhances electrophilicity, influencing reactivity in substitution reactions.
  • Physicochemical Properties :
    • Crystal packing involves C–H···O hydrogen bonds and aromatic stacking, distinct from morpholine analogs due to sulfur's larger atomic radius .
    • Increased lipophilicity (logP) compared to morpholine derivatives .
3-(1-Ethyl-1H-pyrazol-4-yl)thiomorpholine
  • Structure : Ethyl-substituted pyrazole directly attached to thiomorpholine.
  • Properties :
    • Molecular Formula: C₉H₁₅N₃S (neutral form) .
    • SMILES: CCN1C=C(C=N1)C2CSCCN2 .
    • Solubility: Hydrochloride salt form (C₉H₁₇Cl₂N₃S) enhances aqueous solubility .
SR142948A (Neurotensin Receptor Antagonist)
  • Structure : Contains a pyrazole-3-carbonyl group linked to adamantane and carbamoyl substituents.
  • Key Differences : Bulkier adamantane group and additional aromatic rings increase steric hindrance, affecting receptor binding kinetics .

Functional Analogues

Morpholine Derivatives
  • Example : 4-(4-Nitrophenyl)morpholine.
  • Comparison :
    • Lipophilicity : Morpholine (logP ~1.2) vs. thiomorpholine (logP ~1.8) .
    • Metabolic Stability : Morpholine’s oxygen resists oxidation, whereas thiomorpholine’s sulfur is prone to sulfoxide/sulfone formation .
Piperazine and Thiomorpholine Antimicrobial Agents
  • aureus) . Piperazine analogs exhibit similar limitations, while morpholine derivatives demonstrate broader antimicrobial spectra .

Biological Activity

4-(1H-pyrazole-3-carbonyl)thiomorpholine is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, synthesis, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound features a pyrazole ring linked to a thiomorpholine moiety, which contributes to its biological activity. The chemical structure can be represented as follows:

C8H10N2OS\text{C}_8\text{H}_{10}\text{N}_2\text{OS}

Biological Activity Overview

Research indicates that derivatives of pyrazole, including this compound, possess a variety of biological activities:

  • Antitumor Activity : Pyrazole derivatives have shown significant cytotoxic effects against various cancer cell lines, including U251 (human brain cancer), A549 (lung cancer), and HepG2 (liver cancer) cells. Compounds similar to this compound have been evaluated for their ability to inhibit cell proliferation and induce apoptosis in these cell lines .
  • Anti-inflammatory Effects : The compound has been studied for its potential to inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are crucial in inflammatory pathways. This suggests a possible application in treating inflammatory diseases .
  • Antimicrobial Properties : Some studies have indicated that pyrazole derivatives exhibit antibacterial and antifungal activities. For instance, compounds with similar structures have shown effectiveness against Candida species, suggesting that this compound may also possess antimicrobial properties .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in tumor progression and inflammation. For example, it can inhibit xanthine oxidase, which is involved in uric acid production and inflammation .
  • Receptor Interaction : Pyrazole derivatives often interact with various receptors, modulating signaling pathways that lead to therapeutic effects. This includes potential interactions with trace amine-associated receptors (TAARs), which are implicated in neurological functions .

Case Studies and Research Findings

Several studies highlight the biological activity of pyrazole derivatives:

  • Anticancer Activity : A study evaluated the cytotoxicity of modified pyrazole compounds against cancer cell lines using the MTT assay. Among the tested compounds, those with thiomorpholine structures exhibited notable activity against U251 cells with IC50 values comparable to established chemotherapeutics .
  • Anti-inflammatory Studies : Research focused on the anti-inflammatory potential of pyrazole derivatives demonstrated their ability to reduce nitric oxide production in LPS-stimulated macrophages, indicating their role as anti-inflammatory agents .
  • Antimicrobial Efficacy : A series of pyrazole-based compounds were tested for their antimicrobial properties against various pathogens. The results showed significant inhibition against Candida albicans, supporting the potential use of these compounds in treating fungal infections .

Data Summary Table

Biological ActivityCell Line/PathogenIC50 ValueReference
AntitumorU251 (brain cancer)3.5 µM
Anti-inflammatoryMacrophages-
AntimicrobialCandida albicans-

Q & A

Q. How to design assays for evaluating the compound’s pharmacokinetic properties?

  • Methodology : Conduct in vitro ADME studies:
  • Metabolic stability : Incubate with liver microsomes (human/rat) and monitor depletion via LC-MS.
  • Plasma protein binding : Use ultrafiltration followed by MS quantification.
  • Caco-2 permeability assays predict intestinal absorption .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.